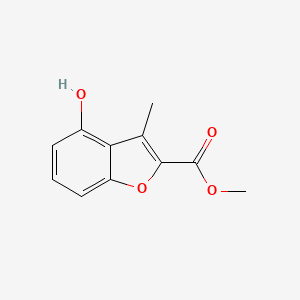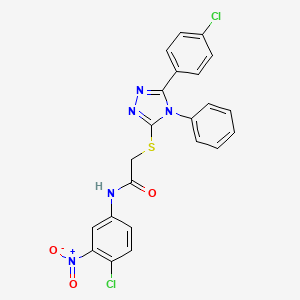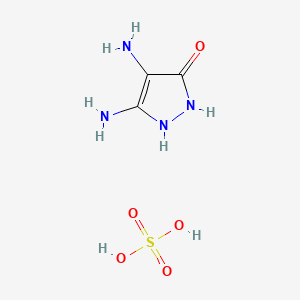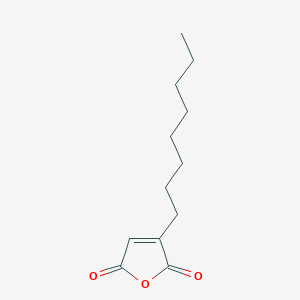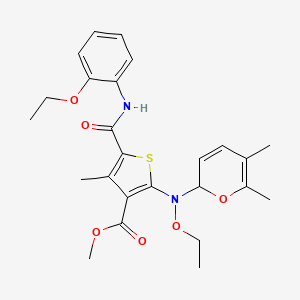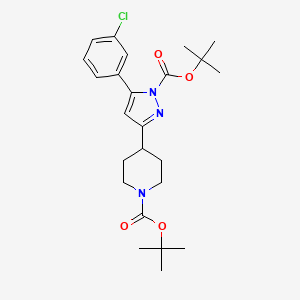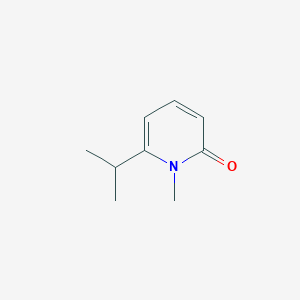
6-Isopropyl-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-1-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1-methylpyridin-2(1H)-one typically involves the reaction of pyridine derivatives with isopropyl and methyl groups under specific conditions. Common methods include:
Alkylation Reactions: Using alkyl halides in the presence of a base.
Cyclization Reactions: Forming the pyridine ring through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production may involve large-scale alkylation and cyclization processes, optimized for yield and purity. Catalysts and solvents are often used to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens and nucleophiles.
Major Products Formed
The major products depend on the type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 6-Isopropyl-1-methylpyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative.
4-Isopropylpyridine: Another isopropyl-substituted pyridine.
1-Methyl-3-isopropylpyridine: A compound with similar substituents but different positions.
Highlighting Uniqueness
6-Isopropyl-1-methylpyridin-2(1H)-one’s unique combination of isopropyl and methyl groups at specific positions distinguishes it from other pyridine derivatives. This unique structure may confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-methyl-6-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-5-4-6-9(11)10(8)3/h4-7H,1-3H3 |
InChI Key |
CNTYKKKPNYDOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


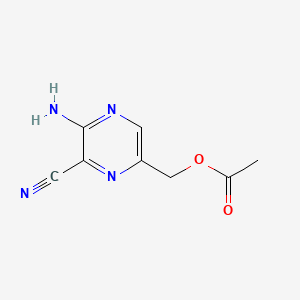
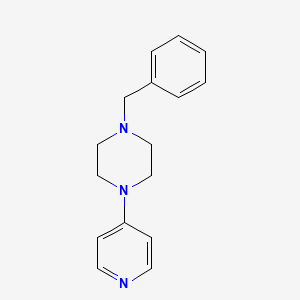

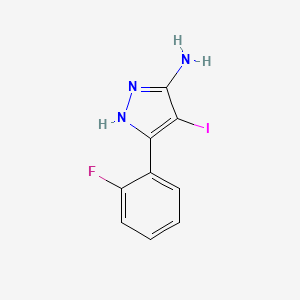

![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
